2-Carbamoyl-1-(4-chlorobenzyl)pyrrolidine
CAS No.: 226249-98-5
Cat. No.: VC12004869
Molecular Formula: C12H15ClN2O
Molecular Weight: 238.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 226249-98-5 |
|---|---|
| Molecular Formula | C12H15ClN2O |
| Molecular Weight | 238.71 g/mol |
| IUPAC Name | 1-[(4-chlorophenyl)methyl]pyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C12H15ClN2O/c13-10-5-3-9(4-6-10)8-15-7-1-2-11(15)12(14)16/h3-6,11H,1-2,7-8H2,(H2,14,16) |
| Standard InChI Key | IUMOFBPZHKSHLK-UHFFFAOYSA-N |
| SMILES | C1CC(N(C1)CC2=CC=C(C=C2)Cl)C(=O)N |
| Canonical SMILES | C1CC(N(C1)CC2=CC=C(C=C2)Cl)C(=O)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-Carbamoyl-1-(4-chlorobenzyl)pyrrolidine possesses the molecular formula C₁₂H₁₅ClN₂O and a molar mass of 238.71 g/mol. Its IUPAC name, 1-[(4-chlorophenyl)methyl]pyrrolidine-2-carboxamide, reflects the substitution pattern of the pyrrolidine ring. The stereochemistry of the molecule is defined by the spatial arrangement of the carbamoyl and chlorobenzyl groups, which influence its three-dimensional conformation and interaction with biological targets.
Key Structural Data
| Property | Value |
|---|---|
| CAS No. | 226249-98-5 |
| Molecular Formula | C₁₂H₁₅ClN₂O |
| Molecular Weight | 238.71 g/mol |
| SMILES | C1CC(N(C1)CC2=CC=C(C=C2)Cl)C(=O)N |
| InChI Key | IUMOFBPZHKSHLK-UHFFFAOYSA-N |
| PubChem CID | 18426272 |
The pyrrolidine ring adopts a non-planar conformation, enabling pseudorotation—a dynamic process that enhances structural flexibility and diversifies binding modes with proteins . The 4-chlorobenzyl group introduces hydrophobic character, while the carbamoyl moiety participates in hydrogen bonding, critical for target engagement.
Synthesis and Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its polar carbamoyl group and hydrophobic aromatic substituent. Predicted logP values suggest moderate lipophilicity, suitable for blood-brain barrier penetration in neurological applications. Stability studies under physiological conditions (pH 7.4, 37°C) are lacking but essential for pharmacokinetic optimization.
Biological Activity and Mechanistic Insights
Receptor Modulation
Structural analogs of this compound have shown affinity for G-protein-coupled receptors (GPCRs), including CXCR4 and PPARγ. The chlorobenzyl moiety may enhance interactions with hydrophobic receptor pockets, while the pyrrolidine ring’s stereochemistry dictates enantioselective binding. In one study, a cis-3,4-diphenylpyrrolidine derivative exhibited 61 nM EC₅₀ against RORγt, a nuclear receptor involved in autoimmune diseases .
Comparative Activity of Pyrrolidine Derivatives
| Compound | Target | Activity (EC₅₀/IC₅₀) | Application |
|---|---|---|---|
| cis-3,4-Diphenylpyrrolidine | RORγt | 61 nM | Autoimmune disease therapy |
| (S)-Pyrrolidine-3-carboxylic acid | CXCR4 | 79 nM | Antimetastatic agents |
| 2-Carbamoyl-1-(4-chlorobenzyl)pyrrolidine | AChE (predicted) | N/A | Neurodegenerative disorders |
Therapeutic Applications and Research Advancements
Neurodegenerative Diseases
The carbamoyl group’s hydrogen-bonding capacity positions this compound as a potential AChE inhibitor, analogous to donepezil. Molecular docking simulations suggest favorable interactions with the enzyme’s peripheral anionic site, though in vitro validation is pending .
Oncology
CXCR4 antagonists with pyrrolidine scaffolds inhibit cancer metastasis by blocking chemokine-driven cell migration. The chlorobenzyl group in this compound may enhance binding to CXCR4’s transmembrane domain, analogous to analogs showing 0.25 nM IC₅₀ in calcium flux assays .
Challenges and Future Directions
Stereochemical Optimization
The compound’s bioactivity hinges on the absolute configuration of its stereocenters. Enantioselective synthesis and chiral resolution are critical to isolate therapeutically relevant isomers. For example, cis-3R,4S-configured pyrrolidines exhibit superior PPAR agonism compared to trans isomers .
ADMET Profiling
Current gaps in absorption, distribution, metabolism, excretion, and toxicity (ADMET) data must be addressed. Key priorities include:
-
Assessing cytochrome P450 inhibition potential.
-
Evaluating plasma protein binding and half-life in preclinical models.
-
Mitigating off-target effects, such as hERG channel blockade.
Structural Diversification
Lead optimization efforts could explore:
-
Halogen Substitution: Replacing chlorine with fluorine to modulate electronegativity and metabolic stability.
-
Carbamoyl Modifications: Introducing N-alkyl or N-aryl groups to enhance target selectivity.
-
Prodrug Strategies: Esterifying the carbamoyl group to improve oral bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume